Home > Products > Screening Compounds P66886 > 7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione - 878431-51-7

7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-4555347
CAS Number: 878431-51-7
Molecular Formula: C18H21ClN6O2
Molecular Weight: 388.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin

  • Compound Description: Linagliptin (8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione) is an FDA-approved drug for the treatment of type 2 diabetes. It acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor. []

Sitagliptin

  • Compound Description: Sitagliptin ((3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one) is another FDA-approved drug used for the treatment of type 2 diabetes. Like Linagliptin, it is also a dipeptidyl peptidase-4 (DPP-4) inhibitor. []

Alogliptin

  • Compound Description: Alogliptin (2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile) is a third FDA-approved drug for type 2 diabetes, acting as a dipeptidyl peptidase-4 (DPP-4) inhibitor. []

BI 1356 (Ondero)

  • Compound Description: BI 1356 [(R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione] is a novel, potent, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor currently under clinical development for treating type 2 diabetes. [, ]

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound (2 in the original paper []) and its 8-alkylamino substituted derivatives were synthesized and tested for their electrocardiographic, antiarrhythmic and hypotensive activity, as well as their alpha(1)- and alpha(2)-adrenoreceptor affinities. []
  • Compound Description: These derivatives, specifically compounds 11-17 in the original paper [], include variations in the 8-alkylamino substituent. These compounds were tested for their electrocardiographic, antiarrhythmic, and hypotensive activity, along with their alpha(1)- and alpha(2)-adrenoreceptor affinities. []

1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives

  • Compound Description: These derivatives, including compounds 1-12 in the original study [], were synthesized and evaluated for their potential antiasthmatic activity by investigating their vasodilatory effects. []
Overview

7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound classified as a purine derivative. This compound features a unique molecular structure that includes a chlorobenzyl group, a methyl group, and a piperazine moiety, making it of significant interest in medicinal chemistry and pharmacology due to its potential biological activities.

Source

The compound is synthesized from commercially available precursors, including 4-chlorobenzyl chloride, 4-methylpiperazine, and 3-methylxanthine, which are common starting materials in organic synthesis.

Classification

This compound falls under the category of purine derivatives, which are known for their diverse biological activities, including roles in cellular signaling and metabolism. Its structural modifications may confer specific pharmacological properties that enhance its therapeutic potential.

Synthesis Analysis

Methods

The synthesis of 7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves two main steps:

  1. Alkylation of 3-Methylxanthine: The first step involves reacting 3-methylxanthine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate and an aprotic solvent like dimethylformamide (DMF). This reaction yields 7-(3-chlorobenzyl)-3-methylxanthine.
  2. Nucleophilic Substitution: In the second step, the intermediate from the first step is treated with 4-methylpiperazine under reflux conditions in ethanol. This nucleophilic substitution reaction results in the formation of the final product, 7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione.

Technical Details

The reaction conditions must be carefully controlled to optimize yield and purity. For industrial applications, continuous flow reactors may be employed to enhance efficiency and scalability.

Molecular Structure Analysis

Structure

  • Purine Core: The purine structure provides a scaffold for biological activity.
  • Chlorobenzyl Group: This substituent may enhance lipophilicity and facilitate interaction with biological targets.
  • Piperazine Ring: The presence of the piperazine moiety can influence binding affinity and selectivity.

Data

The molecular weight is approximately 350.81 g/mol. The compound's structural configuration allows for potential interactions with various biomolecules.

Chemical Reactions Analysis

Reactions

The primary reactions involving this compound include:

  1. Enzyme Inhibition: It has been shown to inhibit specific enzymes by binding to their active sites.
  2. Cellular Processes: The compound may affect cellular signaling pathways critical for cancer cell survival and proliferation.

Technical Details

Kinetic studies can be performed to evaluate the inhibition constants (Ki) and determine the mechanism of action at the molecular level.

Mechanism of Action

Process

The mechanism of action for 7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves:

  • Target Interaction: The compound binds to specific enzymes or receptors within cells, inhibiting their activity.
  • Biological Impact: This inhibition disrupts essential cellular processes, leading to effects such as reduced proliferation of cancer cells or modulation of neurotransmitter systems.

Data

Studies indicate that its unique substitution pattern enhances its binding affinity compared to other purine derivatives.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can participate in further chemical transformations due to reactive functional groups.

Relevant Data or Analyses

Thermal stability studies and solubility tests are crucial for understanding its behavior in biological systems.

Applications

Scientific Uses

7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has potential applications in:

  • Pharmaceutical Research: Investigated for its anticancer properties due to its ability to inhibit specific enzymes involved in tumor growth.
  • Neuroscience Studies: Explored for its effects on neurotransmitter systems, potentially useful in treating neurological disorders.

This compound exemplifies the ongoing research into purine derivatives and their therapeutic potentials across various scientific domains.

Properties

CAS Number

878431-51-7

Product Name

7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-[(3-chlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

Molecular Formula

C18H21ClN6O2

Molecular Weight

388.8 g/mol

InChI

InChI=1S/C18H21ClN6O2/c1-22-6-8-24(9-7-22)17-20-15-14(16(26)21-18(27)23(15)2)25(17)11-12-4-3-5-13(19)10-12/h3-5,10H,6-9,11H2,1-2H3,(H,21,26,27)

InChI Key

UBZMPTQAQRMENQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.